4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate Protease inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 76472-28-1
VCID: VC0006037
InChI: InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21)
SMILES: C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N
Molecular Formula: C14H14N4O4S
Molecular Weight: 334.35 g/mol

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate

CAS No.: 76472-28-1

Cat. No.: VC0006037

Molecular Formula: C14H14N4O4S

Molecular Weight: 334.35 g/mol

* For research use only. Not for human or veterinary use.

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate - 76472-28-1

CAS No. 76472-28-1
Molecular Formula C14H14N4O4S
Molecular Weight 334.35 g/mol
IUPAC Name (4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate
Standard InChI InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21)
Standard InChI Key YFUQTMNUQVFBBS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N
Canonical SMILES C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N

Chemical Characteristics

Physicochemical Properties

Key properties include:

PropertyValueMethod/Source
LogP (XLogP3-AA)0.4Computed
Hydrogen bond donors3PubChem
Hydrogen bond acceptors6PubChem
Rotatable bonds5PubChem
Solubility>10 mM in DMSOVulcanChem

The low partition coefficient (LogP) indicates moderate hydrophilicity, aligning with its methanesulfonate salt formulation.

Biological Activity and Mechanism of Action

Protease Inhibition Profile

ONO-3307 competitively inhibits serine proteases through reversible binding to their catalytic triads. Inhibition constants (Kᵢ) for key targets are:

EnzymeKᵢ (μM)Biological Role
Trypsin0.048Protein digestion, inflammation
Thrombin0.18Fibrin formation, platelet activation
Plasma kallikrein0.29Bradykinin release, inflammation
Plasmin0.31Fibrinolysis
Pancreatic kallikrein3.6Blood pressure regulation
Chymotrypsin47Protein digestion

Source: Matsuoka et al. (1989)

The nanomolar-range Kᵢ values for thrombin and plasmin underscore its potency in modulating coagulation and fibrinolysis.

Cellular and Tissue-Level Effects

  • Leukocyte Modulation: Suppresses elastase release from N-formyl-Met-Leu-Phe (fMLP)-activated neutrophils (IC₅₀ = 1.2 μM) and inhibits tissue thromboplastin release from endotoxin-stimulated monocytes .

  • Antithrombotic Action: In a rabbit model of DIC, continuous infusion (10 mg/kg/hr) abolished fibrin deposition in kidneys and lungs, outperforming gabexate mesilate at higher doses .

Research Findings and Experimental Data

In Vitro Studies

  • Enzyme Kinetics: Lineweaver-Burk plots confirm competitive inhibition for thrombin (Kᵢ = 0.18 μM) and non-competitive inhibition for chymotrypsin .

  • Cellular Assays: Reduces tissue factor expression on leukocytes by 85% at 10 μM, mitigating procoagulant activity in endotoxemia .

In Vivo Efficacy

ModelDose (mg/kg/hr)Outcome
Endotoxin-induced DIC10Complete inhibition of fibrin deposition
Arterial thrombosis1078% reduction in thrombus weight
Venous thrombosis5065% clot dissolution vs. control

Adapted from Matsuoka et al. (1989)

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